Vilaprisan

Description

Properties

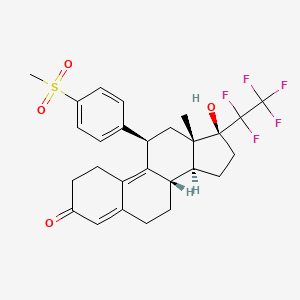

IUPAC Name |

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFWQQVHQFDUOD-ANRPBIDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201110777 | |

| Record name | Vilaprisan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262108-14-4 | |

| Record name | (11β,17α)-20,20,21,21,21-Pentafluoro-17-hydroxy-11-[4-(methylsulfonyl)phenyl]-19-norpregna-4,9-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262108-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilaprisan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262108144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilaprisan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilaprisan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILAPRISAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN59K53GI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vilaprisan's Mechanism of Action on Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of progesterone-dependent gynecological disorders, most notably uterine fibroids and endometriosis.[1][2] As a member of the SPRM class, this compound exhibits a unique tissue-specific blend of progesterone receptor (PR) agonist and antagonist activities, leading to a distinct pharmacological profile.[3] This technical guide provides an in-depth exploration of this compound's mechanism of action at the molecular and cellular levels, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. Although the clinical development of this compound was halted due to safety concerns in long-term rodent studies, the extensive research conducted provides valuable insights into its interaction with the progesterone receptor and its potential therapeutic effects.[4][5]

Core Mechanism of Action: Selective Progesterone Receptor Modulation

This compound exerts its effects by binding with high affinity to the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors. The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers and regulate gene expression in response to progesterone. This compound's interaction with these receptors is primarily antagonistic, preventing the conformational changes necessary for the recruitment of coactivators and the initiation of transcription of progesterone-responsive genes.

However, the "selective" nature of this compound implies that its effects are not purely antagonistic. In different cellular contexts, it can recruit a unique set of co-regulators (co-activators or co-repressors) to the progesterone receptor complex, leading to a distinct pattern of gene expression compared to both progesterone (a full agonist) and pure antagonists. This differential gene regulation is the molecular basis for its tissue-specific effects, aiming to produce therapeutic benefits in target tissues like the endometrium and myometrium while minimizing unwanted effects elsewhere.

Quantitative Pharmacodynamics

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

| Parameter | This compound | Reference Compound (Mifepristone) | Reference |

| Progesterone Receptor (PR) Binding Affinity | |||

| IC50 PR-A (nM) | 0.095 | 0.02 | |

| IC50 PR-B (nM) | 0.09 | 0.023 | |

| Glucocorticoid Receptor (GR) Binding Affinity | |||

| IC50 (nM) | 957 | 6 | |

| Androgen Receptor (AR) Binding Affinity | |||

| IC50 (nM) | 47 | 21 (OH-flutamide) |

Table 1: In Vitro Receptor Binding Affinity of this compound. This table highlights this compound's high affinity and selectivity for the progesterone receptor isoforms (PR-A and PR-B) compared to other steroid receptors like the glucocorticoid (GR) and androgen (AR) receptors.

| Study | Dose | Primary Outcome | Result | Reference |

| ASTEROID 1 (Phase 2b) | 0.5 mg | Absence of bleeding/spotting | 30% of patients | |

| 1.0 mg | 56% of patients | |||

| 2.0 mg | 54% of patients | |||

| 4.0 mg | 60% of patients | |||

| Placebo | 1.7% of patients | |||

| ASTEROID 3 (Phase 3) | 2 mg/day | Amenorrhea | 83.3% of patients | |

| Placebo | 0% of patients |

Table 2: Clinical Efficacy of this compound in Patients with Uterine Fibroids. This table summarizes the dose-dependent effect of this compound on bleeding patterns in women with uterine fibroids from the ASTEROID clinical trial program.

Signaling Pathways

This compound's interaction with the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression. The following diagrams, generated using the DOT language, illustrate the progesterone receptor signaling pathway and how this compound modulates it.

Caption: Progesterone Receptor Signaling Pathway.

Caption: this compound's Modulation of PR Signaling.

Exploratory analysis of endometrial tissue from women treated with this compound revealed significant downregulation of numerous genes involved in cell-cycle regulation and progression. These include AURKA, CCNB1, DLGAP5, EIF4EBP1, FOXM1, HOXA10, MELK, MKI67, and MYC. This provides direct evidence of this compound's anti-proliferative effect at the molecular level.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. The following sections provide an overview of the key experimental protocols used in the preclinical and clinical evaluation of this compound.

In Vitro Assays

Progesterone Receptor Transactivation Assay

-

Objective: To determine the functional activity (agonist or antagonist) of this compound on the human progesterone receptor isoforms.

-

Cell Line: SK-N-MC cells were utilized, which were transfected with a plasmid expressing either the human PR-A or PR-B isoform (pRChPR-B-neo).

-

Reporter Gene: A mouse mammary tumor virus (MMTV) promoter linked to a luciferase reporter gene was co-transfected into the cells. The MMTV promoter contains progesterone response elements (PREs).

-

Methodology:

-

Transfected SK-N-MC cells were cultured for 24 hours.

-

For antagonistic activity assessment, cells were treated with a known concentration of progesterone (0.1 nmol/L) to activate the PR, along with increasing concentrations of this compound (ranging from 0.01 nmol/L to 1 mmol/L).

-

For agonistic activity assessment, cells were treated with increasing concentrations of this compound alone.

-

After the treatment period, cells were lysed, and luciferase activity was measured as a readout of gene transcription. A decrease in luciferase activity in the presence of progesterone indicated antagonistic activity.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the antagonistic potency of this compound.

Caption: PR Transactivation Assay Workflow.

In Vivo Models

Endometrial Transformation Assay in Rabbits

-

Objective: To assess the in vivo antagonistic activity of this compound on progesterone-induced endometrial changes.

-

Animal Model: Rabbits were used as they are a well-established model for studying endometrial biology.

-

Methodology:

-

Ovariectomized rabbits were primed with estrogen to induce endometrial proliferation.

-

Animals were then treated with progesterone to induce secretory transformation of the endometrium.

-

Concurrently, different doses of this compound were administered.

-

After the treatment period, the uteri were collected, and the degree of endometrial transformation was histologically assessed and scored (e.g., using the McPhail scale).

-

-

Endpoint: Inhibition of the progesterone-induced endometrial transformation by this compound was indicative of its in vivo antagonistic activity.

Early Pregnancy Termination Test in Rats

-

Objective: To evaluate the in vivo efficacy of this compound in a model of progesterone-dependent pregnancy.

-

Animal Model: Pregnant rats were used, as progesterone is essential for maintaining pregnancy in this species.

-

Methodology:

-

Female rats were mated, and the day of vaginal plug detection was designated as day 1 of pregnancy.

-

This compound was administered orally or subcutaneously at various doses during early gestation.

-

The number of implantation sites and the status of the pregnancy were assessed at a later time point.

-

-

Endpoint: Termination of pregnancy was a clear indicator of the potent in vivo PR antagonistic activity of this compound.

Clinical Trials (ASTEROID Program)

-

Objective: To evaluate the efficacy and safety of this compound for the treatment of symptomatic uterine fibroids.

-

Study Design: The ASTEROID program included several randomized, double-blind, placebo-controlled, multicenter trials (e.g., ASTEROID 1, 2, 3, and 4).

-

Patient Population: Premenopausal women with uterine fibroids and heavy menstrual bleeding.

-

Interventions: Patients were randomized to receive different daily oral doses of this compound (e.g., 0.5 mg, 1.0 mg, 2.0 mg, 4.0 mg) or placebo for a defined treatment period (e.g., 12 weeks).

-

Primary Efficacy Endpoint: The primary outcome was typically the rate of amenorrhea (absence of bleeding) or a significant reduction in menstrual blood loss, often measured using the alkaline hematin method.

-

Secondary Efficacy Endpoints: These included changes in fibroid volume (assessed by ultrasound or MRI), improvement in quality of life, and reduction in pain.

-

Safety Assessments: Safety was monitored through adverse event reporting, clinical laboratory tests (including liver function tests), and endometrial biopsies to assess for any pathological changes.

Caption: ASTEROID Clinical Trial Workflow.

Conclusion

This compound is a highly potent and selective progesterone receptor modulator that acts primarily as a PR antagonist. Its mechanism of action involves competitive binding to progesterone receptors, leading to the recruitment of co-repressors and the subsequent downregulation of progesterone-responsive genes involved in cell proliferation. This results in a significant reduction in menstrual bleeding and a decrease in the size of uterine fibroids. The comprehensive preclinical and clinical data, though the drug's development was halted, provide a clear and detailed understanding of its pharmacological profile and its effects on the progesterone receptor signaling pathway. This knowledge remains valuable for the ongoing development of novel SPRMs for the treatment of gynecological disorders.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound for treating uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of symptomatic endometriosis: results from a terminated phase 2b randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Vilaprisan's Anti-Proliferative Impact on Endometrial and Myometrial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilaprisan, a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-proliferative effects on both endometrial and myometrial cells. As a direct antagonist of the progesterone receptor (PR), this compound effectively inhibits the downstream signaling pathways that drive cellular proliferation in uterine tissues. This technical guide provides an in-depth analysis of the available data on this compound's mechanism of action, its quantitative effects on cell proliferation, and the experimental methodologies used to ascertain these effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies for uterine fibroids and other proliferative gynecological conditions.

Introduction

Uterine fibroids (leiomyomas) are the most common benign tumors in women of reproductive age, and their growth is largely dependent on progesterone. This compound was developed as a potent and selective progesterone receptor modulator to offer a targeted therapeutic approach.[1] Its primary mechanism of action involves the competitive blockade of progesterone receptors, thereby inhibiting the progesterone-induced cellular proliferation that is a hallmark of conditions like uterine fibroids and endometriosis.[2] Clinical trials have demonstrated this compound's efficacy in reducing uterine fibroid volume and controlling heavy menstrual bleeding, indirect evidence of its anti-proliferative capacity.[3][4] This guide delves into the molecular underpinnings of these observations.

Mechanism of Action: Progesterone Receptor Antagonism

This compound exerts its anti-proliferative effects by acting as a potent antagonist at both progesterone receptor A (PR-A) and progesterone receptor B (PR-B). By binding to these receptors, it prevents the conformational changes necessary for the recruitment of coactivators and the subsequent transcription of progesterone-responsive genes that are critical for cell cycle progression.

Table 1: In Vitro Progesterone Receptor Antagonistic Activity of this compound

| Progesterone Receptor Isoform | IC50 (nmol/L) |

| Progesterone Receptor A (PR-A) | 0.09 ± 0.0005 |

| Progesterone Receptor B (PR-B) | 0.095 ± 0.001 |

Data from a transactivational activity assay.[5]

Effect on Endometrial and Myometrial Cell Proliferation

This compound's antagonism of the progesterone receptor leads to a significant downregulation of genes essential for cell cycle progression and proliferation in endometrial tissue. This provides a molecular basis for the observed anti-proliferative effects.

Gene Expression Analysis in Endometrial Tissue

An exploratory analysis of messenger RNA (mRNA) expression in the endometrial tissue of healthy women treated with this compound revealed a significant downregulation of a majority of analyzed genes. Notably, this included genes directly involved in the regulation and progression of the cell cycle.

Table 2: Key Cell Cycle-Related Genes Downregulated by this compound in Endometrial Tissue

| Gene Symbol | Gene Name | Function in Cell Cycle |

| MKI67 | Marker of Proliferation Ki-67 | A well-established marker of cellular proliferation. |

| AURKA | Aurora Kinase A | Involved in mitotic initiation and progression. |

| CCNB1 | Cyclin B1 | Essential for the G2/M transition of the cell cycle. |

| FOXM1 | Forkhead Box M1 | A key transcription factor that regulates the expression of G2/M phase-specific genes. |

| MYC | MYC Proto-Oncogene | A master regulator of cell proliferation and growth. |

| DLGAP5 | DLG Associated Protein 5 | A protein required for spindle assembly during mitosis. |

| EIF4EBP1 | Eukaryotic Translation Initiation Factor 4E Binding Protein 1 | A repressor of translation initiation, its downregulation can impact protein synthesis required for proliferation. |

| HOXA10 | Homeobox A10 | A transcription factor involved in endometrial development. |

| MELK | Maternal Embryonic Leucine Zipper Kinase | Involved in cell cycle progression and apoptosis. |

The downregulation of these genes, particularly the proliferation marker MKI67, provides direct molecular evidence of this compound's anti-proliferative effect on the endometrium.

Signaling Pathways

The anti-proliferative effect of this compound is a direct consequence of its ability to block progesterone receptor signaling. This interference disrupts the normal cascade of gene expression that promotes cell division.

Experimental Protocols

While specific protocols for this compound preclinical studies are not publicly available, this section outlines the standard methodologies for key experiments relevant to assessing the anti-proliferative effects of a selective progesterone receptor modulator.

Cell Viability and Proliferation Assays

These assays are fundamental to quantifying the anti-proliferative effects of a compound on cultured endometrial or myometrial cells.

-

Experimental Workflow:

-

Methodology:

-

Cell Culture: Primary endometrial or myometrial cells, or relevant cell lines, are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified duration to allow for the compound to exert its effects.

-

Assay: A viability reagent (e.g., MTT, XTT) is added to the cells. These reagents are converted by metabolically active cells into a colored or luminescent product.

-

Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell proliferation by 50%.

-

Immunohistochemistry for Proliferation Markers (e.g., Ki-67)

This technique is used to visualize and quantify cell proliferation in tissue samples from in vivo studies (e.g., animal models or clinical biopsies).

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Ki-67 antigen.

-

Blocking: Non-specific antibody binding is blocked using a blocking serum.

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for Ki-67.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

-

Quantification: The percentage of Ki-67-positive cells is determined by manual counting or using image analysis software.

-

Western Blotting for Cell Cycle Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs) in cell or tissue lysates.

-

Experimental Workflow:

-

Methodology:

-

Sample Preparation: Protein lysates are prepared from cells or tissues treated with this compound or a control.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

-

Conclusion

The available evidence strongly indicates that this compound has a potent anti-proliferative effect on both endometrial and myometrial cells. This effect is mediated by its direct antagonism of the progesterone receptor, leading to the downregulation of key genes involved in cell cycle progression. While the clinical development of this compound has been discontinued, the data gathered provides valuable insights into the therapeutic potential of selective progesterone receptor modulation for proliferative gynecological diseases. Further research in this area, utilizing the methodologies outlined in this guide, will be crucial for the development of new and improved treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Safety of the Selective Progesterone Receptor Modulator this compound in Chinese Healthy Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in women with uterine fibroids: the randomized phase 2b ASTEROID 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound in women with uterine fibroids: Data from the phase 2b randomized controlled trial ASTEROID 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Vilaprisan to Progesterone Receptor Isoforms PR-A and PR-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Vilaprisan's binding affinity to the progesterone receptor (PR) isoforms, PR-A and PR-B. This compound is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders.[1][2] Understanding its interaction with the PR isoforms at a molecular level is crucial for elucidating its mechanism of action and guiding further drug development.

Quantitative Binding Affinity Data

This compound demonstrates a high and selective binding affinity to the human progesterone receptor.[3][4] In vitro studies have quantified this interaction, primarily through functional assays that measure the inhibition of progesterone-induced transcriptional activity. The following table summarizes the key quantitative data from these studies.

| Parameter | PR-A | PR-B | Assay Type | Cell Line | Notes | Reference |

| IC50 (nM) | 0.095 | 0.09 | PR Isoform-Specific Transactivation Assay | Not Specified | This compound acts as an inhibitor with no agonistic activity detected. | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The primary method utilized to determine the in vitro binding affinity and functional activity of this compound on PR-A and PR-B has been the progesterone receptor transactivation assay.

Progesterone Receptor Transactivation Assay

This assay is designed to measure the ability of a compound to either activate (agonist) or block (antagonist) the transcriptional activity of the progesterone receptor in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both PR-A and PR-B.

Cell Line: SK-N-MC cells, a human neuroblastoma cell line, were utilized. These cells were transfected with a plasmid encoding for human PR-B (pRChPR-B-neo).

Reporter Gene: A reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter linked to the luciferase gene was co-transfected into the cells. The MMTV promoter contains progesterone response elements (PREs), allowing for the quantification of PR-mediated gene transcription.

Experimental Procedure:

-

Cell Culture and Transfection: SK-N-MC cells were cultured under standard conditions. The cells were then co-transfected with the human PR-B expression vector and the MMTV-luciferase reporter construct.

-

Compound Treatment: Twenty-four hours post-transfection, the cells were treated with various concentrations of this compound, ranging from 0.01 nmol L-1 to 1 mmol L-1.

-

Determination of Antagonistic Activity: To assess the antagonistic properties of this compound, the cells were co-treated with a known PR agonist, promegestone (0.1 nmol L-1), and increasing concentrations of this compound.

-

Control Groups:

-

Negative Control: Cells grown in the absence of any test compound.

-

Positive Control (Agonist): Cells treated with the agonist promegestone alone.

-

Positive Control (Antagonist): Cells treated with the known PR antagonist mifepristone.

-

-

Luciferase Assay: Following a 24-hour incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The light output is directly proportional to the level of PR-mediated gene transcription.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the this compound concentration.

Signaling Pathways and Mechanism of Action

This compound functions as a potent antagonist of both PR-A and PR-B. Upon binding to the ligand-binding domain of the progesterone receptors, this compound induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription. Instead, it is thought to facilitate the recruitment of corepressors, leading to the silencing of progesterone-responsive genes.

An exploratory analysis of the messenger RNA (mRNA) expression profile in the endometrial tissue of healthy women treated with this compound revealed that a majority of the highly downregulated genes were involved in processes directly related to cell-cycle regulation and progression or the control of cell growth. These genes included AURKA, CCNB1, DLGAP5, EIF4EBP1, FOXM1, HOXA10, MELK, MKI67, and MYC.

The following diagrams illustrate the generalized signaling pathways for progesterone receptor agonists and the proposed antagonistic mechanism of this compound for both PR-A and PR-B.

Figure 1: Generalized Agonistic Signaling Pathway of Progesterone Receptors (PR-A/PR-B).

Figure 2: Proposed Antagonistic Signaling Pathway of this compound on PR-A and PR-B.

Figure 3: Experimental Workflow for the Progesterone Receptor Transactivation Assay.

References

- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

Vilaprisan: A Deep Dive into its Oral Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral Vilaprisan, a selective progesterone receptor modulator (SPRM). The information is compiled from various clinical studies and is intended to be a valuable resource for professionals in the field of drug development and research.

Executive Summary

This compound is characterized by rapid absorption and dose-proportional exposure following oral administration.[1][2] It has an almost complete bioavailability of approximately 60%.[3][4][5] The drug is predominantly metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and to a lesser extent, reduction by aldoketoreductases (AKRs). Excretion occurs mainly through the feces. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, can significantly increase this compound exposure, highlighting the importance of considering potential drug-drug interactions. Food intake has a minimal effect on its bioavailability.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in healthy postmenopausal women and are summarized below.

Single-Dose Pharmacokinetics

Following a single oral dose, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached between 1 to 2 hours. The exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

| Dose | Cmax (µg/L) | AUC (µg·h/L) | Tmax (h) | t1/2 (h) |

| 1 mg | 3.74 | 58.5 | 1-2 | 31-38 |

| 5 mg | - | 249 | 1-3 | - |

| 15 mg | - | 788 | 1-3 | - |

| 30 mg | 68.6 | 1590 | 1-2 | 31-38 |

Data sourced from multiple studies in healthy postmenopausal women.

Multiple-Dose Pharmacokinetics

With daily dosing, this compound accumulates in the body, which is consistent with its long terminal half-life. Steady-state concentrations are generally achieved after repeated administration.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound

| Dose | Cmax,md (µg/L) | AUC(0-24),md (µg·h/L) | Accumulation Ratio (AUC(0-24)md/AUC(0-24)sd) |

| 1 mg/day | 8 | 76 | 1.9 - 3.2 |

| 5 mg/day | 31 | 311 | 1.9 - 3.2 |

Data from studies in healthy postmenopausal women.

Bioavailability and Effect of Food

The absolute oral bioavailability of this compound is approximately 60%. A study investigating the effect of food on this compound's pharmacokinetics revealed that its bioavailability is not significantly affected by food intake. While a high-fat, high-calorie meal slightly increased the mean exposure (AUC) by about 20% and slightly decreased the rate of absorption (lower Cmax and prolonged Tmax), these changes are not considered clinically significant. Therefore, this compound can be administered with or without food.

Table 3: Effect of Food on this compound Pharmacokinetics (2 mg single dose)

| Condition | AUC Ratio (Fed/Fasting) [90% CI] | Cmax Ratio (Fed/Fasting) [90% CI] | Tmax (h) |

| High-Fat Meal | 1.21 [1.14 - 1.28] | 0.879 [0.756 - 1.02] | ~4 |

| Moderate-Fat Meal | 1.18 [1.11 - 1.25] | 0.894 [0.769 - 1.04] | ~4 |

| Fasting | - | - | 1.5 |

**

Metabolism and Excretion

This compound is extensively metabolized in the liver. The primary metabolic pathways are oxidation, predominantly mediated by CYP3A4, and reduction of the 3-keto moiety by aldoketoreductases. Unchanged this compound is the major component in plasma, with no metabolites exceeding 10% of the total drug-related exposure.

Excretion of this compound and its metabolites occurs primarily through the feces (approximately 74%), with a smaller portion eliminated in the urine (around 13%). Less than 2% of the administered dose is excreted as unchanged drug.

Table 4: Excretion of [14C]-labeled this compound (5 mg single oral dose)

| Excretion Route | Percentage of Administered Dose |

| Feces | 73.5 ± 3.70% |

| Urine | 13.1 ± 1.71% |

| Total Recovery | 86.6 ± 2.81% |

**

Drug-Drug Interactions

Given that CYP3A4 is the major enzyme responsible for this compound's metabolism, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

A clinical study demonstrated that co-administration of this compound with the strong CYP3A4 inhibitor itraconazole resulted in a 6.2-fold increase in this compound exposure (AUC). Therefore, concomitant use of this compound with strong CYP3A4 inhibitors is not recommended. Conversely, co-administration with strong CYP3A4 inducers would be expected to decrease this compound exposure, potentially reducing its efficacy.

In vitro studies have shown that this compound does not have a significant inhibitory effect on major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low risk of this compound acting as a perpetrator of drug-drug interactions.

Experimental Protocols

Mass Balance and Excretion Study

-

Study Design: A single-center, open-label, non-randomized study.

-

Subjects: Six healthy postmenopausal women.

-

Dosing: A single oral dose of 5 mg of [14C]-labeled this compound.

-

Sample Collection: Plasma, urine, and feces were collected for an extended period to determine the routes and extent of excretion of radioactivity.

-

Analytical Methods: Total radioactivity was measured in all samples. Plasma samples were also analyzed for unchanged this compound and its metabolites.

Drug-Drug Interaction Study with Itraconazole

-

Study Design: An open-label, two-period, sequential study.

-

Subjects: Fourteen healthy postmenopausal women.

-

Dosing:

-

Period 1: A single oral dose of 4 mg this compound.

-

Period 2: Repeated oral administration of 200 mg itraconazole once daily, with a single 4 mg oral dose of this compound co-administered on a specified day.

-

-

Sample Collection: Serial blood samples were collected after each this compound dose to determine its pharmacokinetic profile.

-

Analytical Methods: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Food Effect Study

-

Study Design: An open-label, randomized, three-period crossover study.

-

Subjects: Twelve healthy postmenopausal women.

-

Dosing: A single oral dose of 2 mg this compound administered under three different conditions:

-

Fasting.

-

After a high-fat, high-calorie meal.

-

After a moderate-fat, moderate-calorie meal.

-

-

Sample Collection: Serial blood samples were collected to determine the pharmacokinetic profile of this compound under each condition.

-

Analytical Methods: Plasma concentrations of this compound were measured using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the main metabolic pathways of this compound in humans.

Caption: Main metabolic pathways of this compound.

Experimental Workflow of the Food Effect Study

This diagram outlines the design of the clinical study investigating the effect of food on this compound's pharmacokinetics.

Caption: Workflow of the food effect study.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Trial, Phase I | Study 15250 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

Vilaprisan in Endometriosis: An In-depth Analysis of Early-Stage Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical trial data for Vilaprisan, a selective progesterone receptor modulator (SPRM), in the treatment of endometriosis. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and processes to offer a thorough resource for professionals in the field. Although the primary Phase 2b clinical trial was terminated prematurely, the initial data provides valuable insights into the potential efficacy and mechanism of action of this compound for endometriosis-associated pain.

Introduction to this compound

This compound (formerly BAY 1002670) is a novel, highly potent, and selective progesterone receptor modulator (SPRM).[1][2] It exerts its effects through potent antagonistic activity at the progesterone receptor (PR), with no partial agonistic effects.[1] Progesterone is a key hormone in the pathophysiology of endometriosis, a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus.[3][4] By blocking progesterone signaling, this compound is hypothesized to suppress the growth and inflammatory activity of endometriotic lesions, thereby alleviating symptoms such as chronic pelvic pain and abnormal bleeding.

Mechanism of Action: Progesterone Receptor Antagonism

This compound's therapeutic potential in endometriosis stems from its high binding affinity and selective antagonism of both progesterone receptor isoforms, PR-A and PR-B. In endometriotic tissue, progesterone binding to its receptor would normally drive cellular proliferation and inflammatory responses. This compound competitively inhibits this binding, leading to a down-regulation of progesterone-dependent genes responsible for lesion growth and survival. This targeted hormonal modulation aims to reduce pain and bleeding associated with the condition.

Caption: this compound's mechanism of action in an endometriotic cell.

Early-Stage Clinical Trial Evidence

The primary source of clinical data for this compound in endometriosis is a Phase 2b multicenter, randomized, double-blind, placebo-controlled trial (NCT03573336). The study was designed to assess the efficacy and safety of two doses of this compound against a placebo. However, recruitment was halted, and the study was terminated by the sponsor following long-term toxicity findings in a separate rodent study, which were later assessed as likely having limited clinical relevance to humans.

Due to the early termination, only eight participants were randomized and provided data. Despite the small sample size, the results offer a preliminary indication of this compound's potential therapeutic effect.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b trial.

-

Objective: To evaluate the efficacy and safety of two doses of this compound (2 mg and 4 mg) compared to placebo in women with symptomatic endometriosis.

-

Patient Population: Premenopausal adult women with surgically confirmed endometriosis experiencing moderate-to-severe pelvic pain, defined as a score of ≥4 out of 10 on a numerical rating scale (NRS).

-

Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive one of the following treatments daily:

-

This compound 2 mg

-

This compound 4 mg

-

Placebo

-

-

Primary Outcome Measure: The change from baseline to month 3 in the 7-day mean score for "worst pelvic pain," as recorded in the Endometriosis Symptom Diary.

-

Analyses: All analyses performed on the collected data were descriptive only due to the small sample size.

Caption: Experimental workflow for the terminated Phase 2b trial (NCT03573336).

The limited data from the eight participants suggest a potential benefit of this compound in improving endometriosis-associated pelvic pain (EAPP) and bleeding patterns.

Table 1: Change in Endometriosis-Associated Pelvic Pain (EAPP) Summarizes the change in the 7-day mean "worst pain" score on a Numerical Rating Scale (NRS) from baseline to month 3.

| Treatment Group | Number of Participants (n) | Individual Change in NRS Points | Mean Change (Descriptive) |

| Placebo | 2 | No Change, Increase | Worsening/Stable |

| This compound 2 mg | 2 | -2.90, -4.46 | -3.68 |

| This compound 4 mg | 4 | -4.08, -2.07, -2.82, -1.16 | -2.53 |

Note: All analyses are descriptive. All six participants who received this compound experienced an improvement in EAPP.

Table 2: Effect on Bleeding Intensity at Month 3 Describes the bleeding outcomes for the six participants treated with this compound.

| Baseline Bleeding Status | Number of Participants (n) | Outcome at Month 3 |

| Normal to Heavy | 6 | No Vaginal Bleeding (n=3) |

| Light Bleeding (n=2) | ||

| Heavy Bleeding (n=1)* |

*This participant reported heavy bleeding at baseline as well.

Additionally, all six participants treated with this compound reported decreased use of pain medication, whereas the two placebo recipients did not show a consistent decrease.

Given the early termination of the study, the safety data is very limited. However, within the small cohort, no significant safety concerns were raised. Specifically, for the participants treated with this compound:

-

No abnormalities in endometrial biopsies were reported.

-

No cases of heavy menstrual bleeding (HMB), liver disorders, or skin disorders were observed.

Previous Phase 1 studies in healthy women and Phase 2/3 studies in women with uterine fibroids showed that this compound at doses up to 4 mg was generally well-tolerated.

Discussion and Future Directions

The preliminary findings from the terminated Phase 2b trial, though based on a very small number of participants, suggest that this compound may improve pelvic pain and reduce bleeding intensity in women with endometriosis. The observed improvement in pain scores and reduction in rescue medication use in all this compound-treated participants is a promising signal.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and safety of the novel selective progesterone receptor modulator this compound: a double-blind, randomized, placebo-controlled phase 1 trial in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Discontinuation of Vilaprisan (BAY-1002670): An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan (BAY-1002670) is a novel, orally active, and highly potent selective progesterone receptor modulator (SPRM) that was under development by Bayer AG for the treatment of uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, this compound was designed to exhibit strong antagonistic effects on the progesterone receptor (PR), a key driver in the pathophysiology of these gynecological conditions.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, presenting key data and methodologies for the scientific community.

Discovery and Rationale

The development of this compound was rooted in the established role of progesterone in promoting the growth of uterine fibroids and the progression of endometriosis.[4] The therapeutic strategy was to antagonize the effects of progesterone to manage these conditions. The discovery program for this compound aimed to improve upon earlier generations of SPRMs by creating a compound with high potency, selectivity for the progesterone receptor, and a favorable safety profile, particularly concerning liver function, which had been a concern with other SPRMs. This compound was identified as a promising candidate due to its strong PR binding affinity and antagonistic activity, with minimal interaction with other steroid receptors.

Mechanism of Action

This compound functions as a competitive antagonist of the progesterone receptor. Progesterone, by binding to its intracellular receptor, modulates the transcription of target genes that regulate cell proliferation and survival. This compound, by occupying the ligand-binding site of the progesterone receptor, prevents the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade of progesterone-mediated signaling leads to an anti-proliferative effect on uterine fibroid and endometrial cells, inducing a reduction in fibroid volume and a decrease in menstrual bleeding.

Preclinical Development

In Vitro Studies

This compound's activity was characterized through a series of in vitro assays to determine its binding affinity and functional activity at the progesterone receptor and other steroid receptors.

Table 1: In Vitro Activity of this compound

| Assay | Receptor | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Transactivation Assay | Progesterone Receptor A | 0.09 | Mifepristone | 0.023 |

| Progesterone Receptor B | 0.095 | Mifepristone | 0.02 | |

| Glucocorticoid Receptor | 957 | Mifepristone | 6 | |

| Androgen Receptor | 47 | Hydroxyflutamide | 21 | |

| Estrogen Receptor α | No effect | Fulvestrant | 2.0 | |

| Estrogen Receptor β | No effect | Fulvestrant | 2.7 |

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview.

-

Competitive Binding Assay: The affinity of this compound for the progesterone receptor was determined using a competitive binding assay. This assay typically involves incubating a source of the receptor with a radiolabeled progestin (e.g., [3H]-progesterone) and varying concentrations of the test compound (this compound). The concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.

-

Transactivation Assay: The functional activity of this compound as a progesterone receptor antagonist was assessed using a transactivation assay. This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter. Cells are co-transfected with a progesterone receptor expression vector and the reporter construct. The ability of this compound to inhibit progesterone-induced reporter gene expression is measured, and the IC50 value is calculated.

In Vivo Studies

The in vivo efficacy of this compound was evaluated in established animal models of progesterone action and uterine fibroids.

Table 2: In Vivo Preclinical Efficacy of this compound

| Model | Species | Endpoint | This compound Efficacy |

| Endometrial Transformation | Rabbit | Inhibition of progesterone-induced endometrial differentiation | Demonstrated potent inhibitory activity |

| Pregnancy Termination | Rat | Complete termination of pregnancy | Effective at 0.5 mg/kg/day |

| Human Uterine Fibroid Xenograft | Immunodeficient Mice | Reduction in tumor growth | Significant dose-dependent reduction |

-

Endometrial Transformation Assay (McPhail Test): This assay in rabbits assesses the anti-progestogenic activity of a compound. Immature female rabbits are primed with estrogen to induce endometrial proliferation. Subsequently, they are treated with progesterone to induce secretory changes in the endometrium, with or without the test compound. The endometrium is then histologically examined to assess the degree of inhibition of the progesterone effect.

-

Human Uterine Fibroid Xenograft Model: This model involves the subcutaneous implantation of human uterine fibroid tissue into immunodeficient mice (e.g., NOD/SCID). The mice are supplemented with estrogen and progesterone to support the growth of the xenografts. The effect of this compound on tumor volume is then monitored over time.

Clinical Development

This compound progressed through a comprehensive clinical development program, known as the ASTEROID (Assess Safety and Efficacy of this compound in Subjects with UTERine FibrOIDs) trials, for the treatment of uterine fibroids.

Pharmacokinetics and Metabolism

Clinical studies in healthy volunteers and patients with uterine fibroids characterized the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Absorption | Rapidly absorbed, Tmax ~1-2 hours |

| Bioavailability | Almost complete |

| Exposure | Dose-proportional |

| Metabolism | Primarily hepatic, mainly via CYP3A4 |

| Elimination Half-life | Approximately 31-38 hours |

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview.

-

Phase I Studies: These studies were conducted in healthy postmenopausal women to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. Blood samples were collected at various time points to determine plasma concentrations of this compound and its metabolites.

-

Drug-Drug Interaction Studies: The potential for drug-drug interactions was investigated by co-administering this compound with potent inhibitors of CYP3A4 (e.g., itraconazole), which was found to significantly increase this compound exposure.

Clinical Efficacy and Safety

Phase II and III clinical trials evaluated the efficacy and safety of this compound in women with symptomatic uterine fibroids.

Table 4: Key Efficacy Outcomes from ASTEROID Clinical Trials

| Trial | Dose | Primary Endpoint | Key Results |

| ASTEROID 1 (Phase IIb) | 0.5, 1.0, 2.0, 4.0 mg/day | Absence of bleeding/spotting at 12 weeks | 30%, 56%, 54%, and 60% of patients, respectively, vs. 1.7% with placebo |

| Reduction in fibroid volume | Up to 41% reduction | ||

| ASTEROID 2 (Phase IIb) | 2.0 mg/day | Absence of bleeding/spotting at 12 weeks | 62.9% of patients vs. 0% with placebo |

| Reduction in fibroid volume | 29.9% reduction vs. 6.3% increase with placebo | ||

| ASTEROID 3 (Phase III) | 2.0 mg/day | Amenorrhea at 12 weeks | 83.3% of patients vs. 0% with placebo |

Data sourced from various ASTEROID trial publications.

-

ASTEROID Trial Design: The ASTEROID trials were randomized, double-blind, placebo-controlled, multicenter studies. Patients with symptomatic uterine fibroids and heavy menstrual bleeding were randomized to receive daily oral this compound at various doses or a placebo. The primary efficacy endpoint was typically the rate of amenorrhea (absence of bleeding). Secondary endpoints included the reduction in menstrual blood loss, change in fibroid volume (assessed by ultrasound or MRI), and patient-reported outcomes. Endometrial safety was monitored through biopsies.

Discontinuation of Clinical Development

In December 2018, Bayer announced the halt of patient enrollment in the ongoing this compound clinical trials. This decision was based on findings from long-term preclinical toxicology studies in rodents that revealed abnormalities in the adrenals, uterus, and skin after prolonged exposure. Although these findings were not observed in human trials, the clinical development program was ultimately terminated as a precautionary measure.

Conclusion

This compound (BAY-1002670) represented a promising therapeutic candidate for the treatment of uterine fibroids and endometriosis, demonstrating high potency and selectivity for the progesterone receptor in preclinical studies and significant efficacy in reducing bleeding and fibroid volume in clinical trials. However, the emergence of adverse findings in long-term animal toxicology studies led to the discontinuation of its development. The comprehensive data gathered throughout the this compound program provide valuable insights for the future development of selective progesterone receptor modulators and the broader field of gynecological drug discovery.

References

- 1. d-nb.info [d-nb.info]

- 2. Murine xenograft model for human uterine fibroids: an in vivo imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Pharmacokinetics of this compound: Bioavailability, Excretion, Biotransformation, and Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Vilaprisan: Preclinical Dosage and Administration Protocols

Application Notes for Researchers

Vilaprisan (formerly BAY 1002670) is a highly potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of progesterone-dependent gynecological disorders, primarily uterine fibroids and endometriosis.[1][2] As an SPRM, this compound exerts its effects by binding to the progesterone receptor (PR), where it can act as an antagonist, preventing the downstream effects of progesterone that contribute to the growth of uterine fibroids and endometrial lesions.[2][3] Preclinical studies have been crucial in establishing the efficacy and safety profile of this compound before its progression into clinical trials.

These application notes provide a summary of the available preclinical data on this compound's dosage and administration in various animal models. The information is intended to guide researchers, scientists, and drug development professionals in designing and interpreting preclinical studies involving this compound.

Mechanism of Action

This compound is a selective antagonist of the progesterone receptor, with high binding affinity and specificity.[3] Progesterone promotes the growth and survival of uterine fibroid and endometrial cells. By blocking the progesterone receptor, this compound inhibits the transcription of progesterone-responsive genes, leading to an anti-proliferative effect on these tissues. This targeted action allows for the potential treatment of uterine fibroids and endometriosis while minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: this compound Dosage and Efficacy in Preclinical Models

| Animal Model | Disease/Condition | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Rat | Early Pregnancy | 0.5 mg/kg | Oral (p.o.) | Single dose | Full efficacy in pregnancy termination | |

| Rabbit | Endometrial Transformation | Not specified, but potent | Not specified | Not specified | As potent as lonaprisan in inhibiting progesterone-induced endometrial changes | |

| Immunodeficient Mouse | Human Uterine Fibroid Xenograft | 3 mg/kg/day | Not specified | Not specified | 95% reduction in fibroid tumor weight gain |

Experimental Protocols

Protocol 1: Rat Early Pregnancy Termination Model

This protocol is based on the methodology described for testing the PR antagonistic activity of this compound.

Objective: To assess the in vivo progesterone receptor antagonistic activity of this compound by evaluating its ability to terminate early pregnancy in rats.

Materials:

-

Wistar rats (female, 100-230 g)

-

This compound

-

Vehicle for oral administration (e.g., a suspension in a suitable vehicle like 0.5% carboxymethylcellulose)

Procedure:

-

House female Wistar rats under standard conditions (20-22°C, 50-70% humidity, 12h/12h light-dark cycle) with ad libitum access to food and water.

-

Mate female rats with fertile males. The day of sperm detection in the vaginal smear is considered day 1 of pregnancy.

-

On days 5-7 post-coitum, randomize pregnant rats into treatment and control groups (n=6 per group).

-

Administer a single oral dose of this compound (e.g., 0.5 mg/kg) to the treatment group. The control group receives the vehicle only.

-

Monitor the animals for signs of pregnancy termination (e.g., vaginal bleeding).

-

On a predetermined day (e.g., day 14 of pregnancy), euthanize the animals and examine the uterine horns for the presence or absence of implantation sites to determine the efficacy of the treatment.

Protocol 2: Human Uterine Fibroid Xenograft Model in Immunodeficient Mice

This protocol is based on the reported efficacy of this compound in a human fibroid xenograft model.

Objective: To evaluate the anti-proliferative effect of this compound on human uterine fibroid tissue in an in vivo setting.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Human uterine fibroid tissue obtained from hysterectomies (with patient consent and ethical approval)

-

Estradiol and progesterone pellets for sustained release

-

This compound

-

Vehicle for administration

Procedure:

-

Obtain fresh human uterine fibroid tissue and cut it into small fragments (e.g., 2-3 mm³).

-

Anesthetize the immunodeficient mice.

-

Surgically implant the fibroid tissue fragments subcutaneously or in the peritoneal cavity of the mice.

-

Implant estradiol and progesterone pellets subcutaneously to support the growth of the xenografts.

-

Allow the xenografts to establish for a defined period.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3 mg/kg/day) to the treatment group via the appropriate route (e.g., oral gavage). The control group receives the vehicle.

-

Monitor tumor volume throughout the study by caliper measurements.

-

At the end of the study, euthanize the mice, excise the xenografts, and measure their final weight and volume.

-

Perform histological and molecular analyses on the excised tissues to assess cell proliferation and other relevant markers.

Protocol 3: Surgical Induction of Endometriosis in a Rodent Model

This is a general protocol for inducing endometriosis in rodents, which can be adapted for testing therapies like this compound.

Objective: To create a rodent model of endometriosis for evaluating the efficacy of potential therapeutic agents.

Materials:

-

Female rats or mice in the diestrus stage of the estrous cycle

-

Surgical instruments

-

Sutures

Procedure:

-

Determine the diestrus stage of the female rodents via vaginal smear cytology.

-

Anesthetize a donor animal in the diestrus stage.

-

Perform a laparotomy to expose the uterine horns.

-

Excise a piece of the uterine horn and place it in a sterile medium.

-

Cut the uterine tissue into small fragments (e.g., 2x2 mm).

-

Anesthetize the recipient animals.

-

Perform a laparotomy on the recipient animals.

-

Suture the uterine fragments to the peritoneal wall or other desired locations within the peritoneal cavity.

-

Close the abdominal incision.

-

Allow the endometriotic lesions to establish and grow for a period of several weeks.

-

The animals can then be used for therapeutic studies, where they would be treated with this compound or a vehicle control, and the size and characteristics of the lesions would be monitored.

Visualizations

Caption: Progesterone receptor signaling and this compound's mechanism of action.

Caption: Workflow for the rat early pregnancy termination model.

References

Application Notes and Protocols for Assessing Vilaprisan Efficacy in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vivo efficacy of Vilaprisan, a potent and selective progesterone receptor modulator (SPRM), in relevant animal models for gynecological disorders such as uterine fibroids and endometriosis. The included methodologies are based on established preclinical assays used in the development of SPRMs.

Mechanism of Action

This compound is a selective progesterone receptor modulator that acts as a potent antagonist at the progesterone receptor (PR), with minimal to no agonistic activity.[1][2] It exhibits high selectivity for the PR over other steroid receptors, such as the glucocorticoid receptor.[1][2] In conditions like uterine fibroids and endometriosis, which are progesterone-dependent, this compound is designed to block the proliferative and pro-survival signaling pathways activated by progesterone, leading to a reduction in lesion size and associated symptoms.

Key Preclinical Efficacy Models

Two primary in vivo models have been instrumental in characterizing the progesterone receptor antagonistic activity of this compound: the early pregnancy termination assay in rats and the endometrial transformation assay (McPhail test) in rabbits.

Early Pregnancy Termination Assay in Rats

This model is a functional in vivo assay to determine the anti-progestogenic activity of a compound by assessing its ability to prevent implantation or terminate an early pregnancy, which is dependent on progesterone.

Experimental Protocol:

-

Animal Model: Sexually mature female rats (e.g., Wistar or Long-Evans strains) are used.

-

Mating and Confirmation of Pregnancy: Female rats are housed with fertile males. The day a vaginal plug is observed is designated as day 1 of pregnancy.

-

Compound Administration: this compound is typically administered orally once daily for a specified period during early gestation (e.g., from day 4 to day 7 of pregnancy).[3] A vehicle control group receives the administration vehicle only.

-

Efficacy Assessment:

-

On a designated day post-treatment (e.g., day 10 or 12), animals are euthanized.

-

The uterine horns are exteriorized and examined for the presence and number of implantation sites. Implantation sites can be visualized as distinct swellings along the uterine horns. In some protocols, an intravenous injection of a dye such as Evans blue can be used to enhance the visibility of implantation sites due to increased vascular permeability at these locations.

-

The primary efficacy endpoint is the percentage of inhibition of implantation, calculated as: (1 - (Number of implantation sites in treated group / Number of implantation sites in control group)) x 100%.

-

"Full efficacy" is typically defined as the complete absence of viable implantation sites in the treated group.

-

-

Data Analysis: The effective dose (ED50 or ED100) for pregnancy termination is determined.

Experimental Workflow for Rat Early Pregnancy Termination Assay

Caption: Workflow for assessing this compound's efficacy in a rat pregnancy termination model.

Endometrial Transformation Assay in Rabbits (McPhail Test)

This assay is a classic method to evaluate the progestogenic or anti-progestogenic effects of a compound on the endometrium of estrogen-primed immature rabbits. Progesterone induces glandular proliferation and arborization in the endometrium, and an antagonist like this compound will inhibit these changes.

Experimental Protocol:

-

Animal Model: Immature female rabbits (e.g., New Zealand White) are used.

-

Estrogen Priming: The animals are pre-treated with a daily dose of estradiol for approximately 6 days to induce uterine proliferation.

-

Treatment: Following estrogen priming, the rabbits are co-treated with progesterone (to stimulate endometrial transformation) and the test compound (this compound) or vehicle for several days (e.g., 5-7 days).

-

Efficacy Assessment:

-

After the treatment period, the animals are euthanized, and the uteri are collected.

-

The uterine tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

The degree of endometrial glandular proliferation and branching is scored histologically according to the McPhail index, which ranges from 0 (no progestational effect) to 4 (maximal progestational effect).

-

A potent progesterone antagonist will result in a low McPhail score (e.g., 1-1.5), indicating inhibition of the progesterone-induced endometrial changes.

-

-

Data Analysis: The dose of this compound required to achieve full inhibitory efficacy (a minimal McPhail score) is determined.

Quantitative Data from Preclinical Studies of this compound

The following table summarizes the in vivo potency of this compound in the key preclinical models.

| Assay | Animal Model | Route of Administration | Endpoint | Effective Dose of this compound | Reference Compound (Lonaprisan) Effective Dose |

| Early Pregnancy Termination | Rat | Oral | Full Efficacy (100% inhibition of implantation) | 0.5 mg/kg | 0.5 mg/kg |

| Endometrial Transformation (McPhail Test) | Rabbit | Oral | Full Inhibitory Efficacy (McPhail Index ≤ 1.5) | Potency comparable to Lonaprisan | Not explicitly quantified in mg/kg, but used as a benchmark |

| Data sourced from discovery and preclinical pharmacology studies of this compound. |

Protocols for Disease-Specific Animal Models

Uterine Fibroid Xenograft Model in Immunodeficient Mice

This model allows for the in vivo evaluation of a compound's effect on the growth of human uterine fibroid tissue.

Experimental Protocol:

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of the human tissue graft.

-

Hormonal Supplementation: Ovariectomized mice are implanted with slow-release pellets containing 17β-estradiol and progesterone to mimic the hormonal environment of a premenopausal woman and support the growth of the fibroid tissue.

-

Tissue Implantation: Freshly collected human uterine fibroid tissue from hysterectomy specimens is cut into small fragments and transplanted subcutaneously or under the kidney capsule of the mice.

-

Treatment: Once the grafts are established and have reached a measurable size, mice are randomized into treatment groups and dosed with this compound (e.g., daily oral gavage) or vehicle.

-

Efficacy Assessment:

-

Tumor Volume: Graft size is measured externally with calipers or by in vivo imaging (e.g., ultrasound or bioluminescence if cells are labeled) at regular intervals throughout the study.

-

Final Graft Weight: At the end of the study, mice are euthanized, and the grafts are excised and weighed.

-

Histology and Immunohistochemistry: Grafts are fixed for histological analysis (H&E staining) to assess tissue morphology. Immunohistochemical staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can be performed to elucidate the mechanism of action.

-

-

Data Analysis: Comparison of graft volume and weight between treated and control groups. Statistical analysis of proliferation and apoptosis indices.

Quantitative Efficacy Parameters for SPRMs in Uterine Fibroid Xenograft Models

| Parameter | Method of Measurement | Expected Outcome with this compound |

| Graft Volume | Caliper measurements or in vivo imaging | Dose-dependent reduction in graft volume compared to vehicle control. |

| Final Graft Weight | Ex vivo measurement post-euthanasia | Statistically significant decrease in graft weight in treated animals. |

| Cell Proliferation | Immunohistochemistry for Ki-67 | Reduced percentage of Ki-67 positive cells in treated grafts. |

| Apoptosis | TUNEL assay or immunohistochemistry for cleaved caspase-3 | Increased percentage of apoptotic cells in treated grafts. |

Surgically Induced Endometriosis Model in Rodents

This model mimics the presence of ectopic endometrial tissue and is used to assess the efficacy of treatments in reducing lesion size and associated pain.

Experimental Protocol:

-

Animal Model: Immunocompetent mice or rats are typically used for an autologous model.

-

Induction of Endometriosis:

-

A donor animal undergoes ovariohysterectomy. The uterine horns are excised and placed in sterile saline.

-

The endometrium is separated from the myometrium and minced into small fragments.

-

Recipient animals are anesthetized, and the uterine fragments are sutured to the peritoneal wall or major blood vessels.

-

-

Treatment: After a period for lesion establishment (e.g., 2-4 weeks), animals are treated with this compound or vehicle.

-

Efficacy Assessment:

-

Lesion Size and Weight: At the end of the treatment period, animals are euthanized, and the number, size (volume), and weight of the endometriotic lesions are determined.

-

Histological Scoring: Lesions are excised, fixed, and sectioned for H&E staining. A histological score can be assigned based on the integrity of the epithelial and stromal components of the lesion.

-

Pain Assessment: Behavioral tests can be conducted to measure endometriosis-associated pain, such as the von Frey filament test for mechanical allodynia or assessment of spontaneous pain behaviors.

-

-

Data Analysis: Comparison of lesion metrics and pain scores between treated and control groups.

Progesterone Receptor Signaling Pathway and this compound's Mechanism of Action

Progesterone promotes the growth and survival of uterine fibroid and endometrial cells by binding to the progesterone receptor (PR). This binding event initiates a cascade of signaling pathways that lead to increased cell proliferation, inhibition of apoptosis, and inflammation. This compound, as a PR antagonist, blocks the binding of progesterone to its receptor, thereby inhibiting these downstream signaling events.

Progesterone Receptor Signaling Pathway in Uterine Fibroids

Caption: this compound blocks progesterone binding to its receptor, inhibiting downstream signaling.

References

- 1. Discovery of this compound (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reproductive function in rats after mifepristone-induced termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Vilaprisan in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing the exposure-response relationship.[3] This document provides detailed application notes and a representative protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and validated method for this purpose.[4][5]

Mechanism of Action: this compound exerts its effects by binding to progesterone receptors, where it acts as a modulator of progesterone-mediated gene expression. This tissue-selective activity, with both antagonistic and partial agonistic effects, allows for the therapeutic management of progesterone-dependent gynecological conditions.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound from various studies in healthy postmenopausal women.

Table 1: Single Dose Pharmacokinetic Parameters of this compound

| Dose (mg) | Cmax (µg/L) | AUC (µg·h/L) | tmax (h) | t½ (h) |

| 1 | 3.74 | 58.5 | 1-2 | 31-38 |

| 5 | - | - | 1-2 | 31-38 |

| 15 | - | - | 1-2 | 31-38 |

| 30 | 68.6 | 1,590 | 1-2 | 31-38 |

Data compiled from a study in healthy postmenopausal women.

Table 2: Multiple Dose Pharmacokinetic Parameters of this compound in Chinese Healthy Postmenopausal Women (2 mg/day for 14 days)